N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring and a hexahydrocyclohepta[c]pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This intermediate is then subjected to further reactions to introduce the hexahydrocyclohepta[c]pyrazole moiety. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines share structural similarities with N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in similar applications.
Uniqueness
N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of a pyrazole ring and a hexahydrocyclohepta[c]pyrazole structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H19N5O |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19N5O/c20-14(15-8-10-19-9-4-7-16-19)13-11-5-2-1-3-6-12(11)17-18-13/h4,7,9H,1-3,5-6,8,10H2,(H,15,20)(H,17,18) |
InChI Key |
DPZRCPLEVCQFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCN3C=CC=N3 |
Origin of Product |
United States |
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